Structural Differentiation: Pyridazine Core vs. Pyridine Core Impacts Key Physicochemical Properties
The target compound's pyridazine core differentiates it from the pyridine analog N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridine-3-carboximidamide (CAS 1105194-39-5). The additional nitrogen atom in the pyridazine ring increases hydrogen bond acceptor (HBA) count from 6 to 7, reduces computed LogP by approximately 0.3 units (XLogP3-AA 0.8 vs. ~1.1), and adds 1 dalton to the molecular weight . These changes directly affect solubility, permeability, and target binding kinetics, making the compounds non-interchangeable in a lead optimization campaign.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count, Lipophilicity (XLogP3), and Molecular Weight |
|---|---|
| Target Compound Data | HBA: 7; XLogP3-AA: 0.8; MW: 277.28 g/mol |
| Comparator Or Baseline | Pyridine analog (CAS 1105194-39-5): HBA: 6; XLogP3: ~1.1 (computed); MW: 276.29 g/mol |
| Quantified Difference | ΔHBA: +1; ΔXLogP3: approx. -0.3; ΔMW: +0.99 g/mol |
| Conditions | Values computed by PubChem (XLogP3 3.0) and Cactvs, as reported for each compound's entry. |
Why This Matters
A difference of a single hydrogen bond acceptor and a 0.3 LogP unit shift can significantly alter a compound's ADME profile, requiring a distinct synthetic route and invalidating simple substitution in biological assays.
- [1] PubChem. (2026). Compound Summary: N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide. CID 136036406. View Source
